4-(2,4-difluorophenyl)-3-methyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol
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Overview
Description
4-(2,4-DIFLUOROPHENYL)-3-METHYL-1-{[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridine derivatives. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. The presence of multiple heterocyclic rings and fluorine atoms in its structure contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-DIFLUOROPHENYL)-3-METHYL-1-{[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclocondensation of a hydrazine derivative with a diketone to form the pyrazole ring.
Introduction of the Triazolo[4,3-b]pyridazin-6-yl Moiety: This step involves the reaction of the pyrazole intermediate with a suitable triazole derivative under acidic or basic conditions.
Attachment of the Difluorophenyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput screening techniques to identify the best reaction conditions, such as temperature, solvent, and catalyst. Additionally, continuous flow chemistry may be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-DIFLUOROPHENYL)-3-METHYL-1-{[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may produce an alcohol or amine derivative.
Scientific Research Applications
4-(2,4-DIFLUOROPHENYL)-3-METHYL-1-{[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE has several scientific research applications:
Medicinal Chemistry: It is studied as a potential kinase inhibitor for the treatment of cancer and other diseases.
Biological Research: The compound is used to investigate cellular signaling pathways and the role of kinases in various biological processes.
Chemical Biology: It serves as a tool compound to study protein-ligand interactions and to develop new therapeutic agents.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2,4-DIFLUOROPHENYL)-3-METHYL-1-{[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE involves the inhibition of specific kinases, which are enzymes that play a crucial role in cellular signaling and regulation. The compound binds to the ATP-binding site of the kinase, preventing the phosphorylation of target proteins and thereby disrupting cellular signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar core structure and are also studied as kinase inhibitors.
Triazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Derivatives: These compounds have a similar triazole ring system and exhibit comparable biological activities.
Uniqueness
4-(2,4-DIFLUOROPHENYL)-3-METHYL-1-{[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is unique due to the presence of the difluorophenyl group, which enhances its binding affinity and selectivity for specific kinases. Additionally, the combination of multiple heterocyclic rings in its structure contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C18H13F2N7O |
---|---|
Molecular Weight |
381.3 g/mol |
IUPAC Name |
4-(2,4-difluorophenyl)-3-methyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C18H13F2N7O/c1-9-17-12(11-3-2-10(19)6-13(11)20)7-16(28)22-18(17)27(24-9)15-5-4-14-23-21-8-26(14)25-15/h2-6,8,12H,7H2,1H3,(H,22,28) |
InChI Key |
NGOCSPIUJBUZMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(CC(=O)N2)C3=C(C=C(C=C3)F)F)C4=NN5C=NN=C5C=C4 |
Origin of Product |
United States |
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